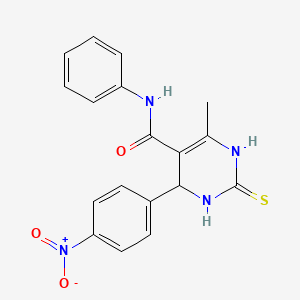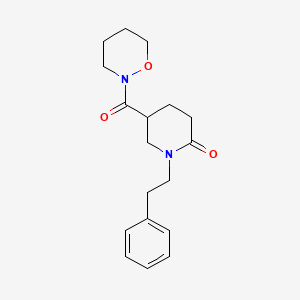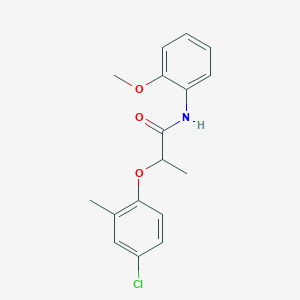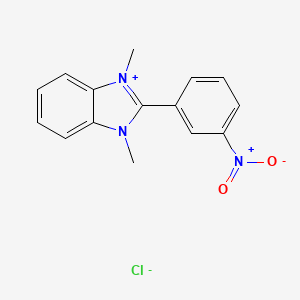![molecular formula C16H15N3O B5215067 3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole](/img/structure/B5215067.png)
3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole, also known as Sudan I, is a synthetic azo dye that has gained attention in recent years due to its potential applications in scientific research. This compound has been extensively studied for its chemical and biological properties, as well as its potential use in various fields of research.
作用机制
The mechanism of action of 3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole has been studied in detail. It has been found to interact with DNA and other biomolecules through the formation of covalent bonds. This leads to the disruption of normal cellular processes, which can result in cell death. The compound has also been found to induce oxidative stress and activate apoptotic pathways in cancer cells.
Biochemical and Physiological Effects:
3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole has been shown to have various biochemical and physiological effects. It has been found to induce DNA damage, which can lead to mutations and cell death. It has also been found to induce oxidative stress, which can result in cellular damage and inflammation. In addition, the compound has been found to have anti-cancer properties and has been shown to induce apoptosis in cancer cells.
实验室实验的优点和局限性
3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole has several advantages for lab experiments. It is a fluorescent probe that can be used for the detection of DNA damage. It is also a photosensitizer that can be used for the treatment of cancer. However, the compound has some limitations as well. It is toxic and can be harmful to living organisms. It is also unstable and can degrade over time, which can affect the results of experiments.
未来方向
There are several future directions for the study of 3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole. One potential direction is the development of new synthesis methods to increase the yield and purity of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, the compound's potential as a fluorescent probe for the detection of DNA damage and other biomolecules could be further explored. Finally, the compound's toxicity and potential environmental impact should be studied to determine its safety for use in various applications.
Conclusion:
In conclusion, 3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole is a synthetic azo dye that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of research.
合成方法
The synthesis of 3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole involves the reaction between 2-methoxyaniline and 2-nitrobenzaldehyde in the presence of sodium hydroxide. The product is then reduced with sodium dithionite to yield the desired compound. This method has been optimized and modified to increase the yield and purity of the final product.
科学研究应用
3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole has been extensively studied for its potential applications in scientific research. It has been found to have various properties that make it useful in different fields of research. For example, it has been used as a fluorescent probe for the detection of DNA damage. It has also been used as a photosensitizer for the treatment of cancer and as a dye for the visualization of biological structures.
属性
IUPAC Name |
(2-methoxyphenyl)-(1-methylindol-3-yl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-19-11-14(12-7-3-5-9-15(12)19)18-17-13-8-4-6-10-16(13)20-2/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIDFFDZWNOQAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)N=NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyphenyl)-(1-methylindol-3-yl)diazene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxo-2-phenylacetamide](/img/structure/B5214992.png)


![1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5215006.png)
![N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B5215011.png)

![2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine](/img/structure/B5215024.png)


![N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5215081.png)
![1-(4-chlorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215092.png)
![1-[3-(2-chlorophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5215096.png)
